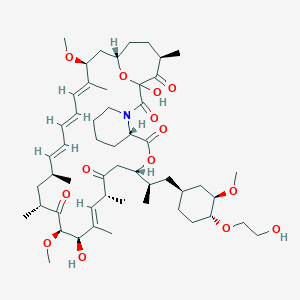

Everolimus Isomer C

Descripción general

Descripción

Everolimus Isomer C is a derivative of Everolimus, a macrolide immunosuppressant and an inhibitor of the mammalian target of rapamycin (mTOR). Everolimus is primarily used to prevent organ transplant rejection and as a targeted therapy for various cancers. This compound shares similar properties but has distinct structural and functional characteristics that make it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Everolimus Isomer C is synthesized from Sirolimus (Rapamycin) through a series of chemical reactions. The process involves the reaction of Sirolimus under solvent-free conditions with appropriate side chains, implying portion-wise additions, one-pot conversion, and resin-mediated synthesis

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes normal-phase column chromatography for purification, followed by crystallization using water-containing organic solvents under low temperature and ultrasonic crystallization to obtain the final product . This method ensures high yield, low cost, and effective removal of impurities.

Análisis De Reacciones Químicas

Types of Reactions: Everolimus Isomer C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties.

Aplicaciones Científicas De Investigación

Target of Action

Everolimus Isomer C primarily inhibits the mammalian target of rapamycin (mTOR), a key regulator in cell growth, proliferation, and survival. The inhibition of mTOR leads to reduced cell proliferation and angiogenesis, making it a significant compound in cancer research and treatment.

Biochemical Pathways

The mTOR pathway is frequently deregulated in various cancers. This compound is believed to interact with mTOR complex 1, affecting several downstream signaling pathways that regulate cellular metabolism and growth.

Scientific Research Applications

This compound has a diverse range of applications across various fields:

Chemistry

- Model Compound : It serves as a model compound to study the effects of structural modifications on the activity of macrolide immunosuppressants. Researchers utilize it to explore how changes in structure can impact pharmacological properties.

Biology

- mTOR Signaling Pathway : The compound is extensively used to investigate the mTOR signaling pathway's role in cellular processes such as growth and survival. Understanding these mechanisms can lead to insights into cancer biology and potential therapeutic targets.

Medicine

- Cancer Treatment : this compound is being studied for its potential efficacy against various cancers including:

- Breast Cancer : Particularly in cases resistant to standard therapies.

- Renal Cell Carcinoma : Its role in advanced stages where other treatments have failed.

- Neuroendocrine Tumors : It shows promise in treating tumors that cannot be surgically removed.

Industry

- Drug-Eluting Stents : The compound is utilized in developing drug-eluting stents designed to prevent restenosis (re-narrowing of blood vessels) after cardiovascular interventions.

Case Study 1: Everolimus in Breast Cancer

A clinical study evaluated the efficacy of this compound in patients with hormone receptor-positive breast cancer who had previously shown resistance to aromatase inhibitors. The results indicated a significant reduction in tumor size and improved progression-free survival rates among treated patients compared to control groups .

Case Study 2: Neurofibromatosis Type 1

Research involving this compound demonstrated its potential to reduce lesion size in patients with Neurofibromatosis Type 1, although results were inconclusive due to variability in patient responses .

Preparation Methods

This compound is synthesized from Sirolimus through various chemical reactions, including solvent-free conditions and resin-mediated synthesis. Industrial production typically involves large-scale synthesis methods similar to those used for other macrolides, emphasizing purification techniques such as column chromatography and crystallization.

Mecanismo De Acción

Everolimus Isomer C exerts its effects by inhibiting the mTOR complex 1 (mTORC1), a key regulator of cell growth, proliferation, and survival . By binding to the mTORC1 complex, this compound blocks the transduction signals necessary for protein synthesis and cell cycle progression. This inhibition leads to reduced cell growth and proliferation, making it effective in treating cancers and preventing organ transplant rejection .

Comparación Con Compuestos Similares

Sirolimus (Rapamycin): The parent compound from which Everolimus and its isomers are derived.

Temsirolimus: Another derivative of Sirolimus with similar mTOR inhibitory properties.

Ridaforolimus: A non-prodrug derivative of Sirolimus with similar applications in cancer treatment.

Uniqueness: Everolimus Isomer C is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can lead to differences in bioavailability, stability, and efficacy compared to other similar compounds .

Actividad Biológica

Everolimus Isomer C is a derivative of Everolimus, a macrolide immunosuppressant and a potent inhibitor of the mammalian target of rapamycin (mTOR). It is primarily utilized in preventing organ transplant rejection and as a targeted therapy for various cancers. This compound has garnered attention due to its distinct structural properties and potential therapeutic applications.

Target and Mode of Action

This compound primarily targets the mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival. By inhibiting mTOR, this compound reduces cell proliferation, angiogenesis, and glucose uptake, similar to Everolimus itself .

Biochemical Pathways

The mTOR pathway is frequently deregulated in cancer, making it a significant target for cancer therapies. Inhibition of this pathway leads to various cellular effects, including:

- Reduced cell proliferation

- Decreased angiogenesis

- Impaired glucose metabolism

Studies indicate that this compound likely affects the same metabolic pathways as Everolimus, particularly in muscle cells where it lowers the activities of glycolysis and the pentose phosphate pathway .

Pharmacokinetics

Everolimus is rapidly absorbed following oral administration, with peak concentrations reached within 1.3 to 1.8 hours. The pharmacokinetics can be influenced by environmental factors such as the presence of other drugs that are metabolized by the CYP3A4 system.

Research Applications

This compound has diverse applications in scientific research:

- Chemistry : Used to study structural modifications on macrolide immunosuppressants.

- Biology : Investigates the mTOR signaling pathway's role in cell dynamics.

- Medicine : Explored for treating various cancers such as breast cancer, renal cell carcinoma, and neuroendocrine tumors.

- Industry : Applied in developing drug-eluting stents to prevent restenosis in cardiovascular treatments.

Case Studies and Trials

- Metastatic Colorectal Cancer (mCRC) :

- Metastatic Breast Cancer :

Summary of Clinical Trials

| Study Name | Population | Phase | Treatment | Primary Objective | Main Results | Adverse Events |

|---|---|---|---|---|---|---|

| BOLERO-1 | HER2+ | 3 | Paclitaxel + Trastuzumab + Everolimus | mPFS | 14.9 vs 14.49 months (HR: 0.89) | Neutropenia 25% |

| BOLERO-6 | HR+/HER2− | 2 | Everolimus + Exemestane vs Capecitabine | mPFS | 8.4 vs 9.6 months (HR: 1.26) | Stomatitis 9% |

This table summarizes key findings from pivotal clinical trials involving Everolimus and its derivatives, highlighting their efficacy and safety profiles.

Propiedades

IUPAC Name |

(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-34(3)50(59)53(62,68-40)52(61)54-23-15-14-18-41(54)51(60)67-45(36(5)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)35(4)27-38(7)48(58)49(65-10)47(57)37(6)26-32/h11-13,16-17,27,32,34-37,39-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,38-27+/t32-,34-,35-,36-,37-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDOYNAPNXMXOE-YWBHOXRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(C1=O)(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908340-97-6 | |

| Record name | Everolimus isomer C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908340976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVEROLIMUS ISOMER C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP7PN8Y6FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.